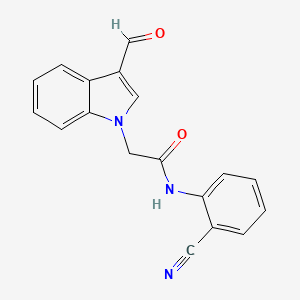![molecular formula C12H19ClN2O2S B4185670 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B4185670.png)
1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide
描述
1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). MAPKs are a family of protein kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The p38 MAPK pathway is involved in the regulation of inflammation, stress response, and immune response. TAK-715 has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, inflammatory bowel disease, and cancer.
作用机制
1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide inhibits the activity of p38 MAPK by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, leading to the inhibition of various cellular processes such as cytokine production, cell proliferation, and apoptosis. The inhibition of p38 MAPK pathway by 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide has been shown to reduce inflammation, pain, and tumor growth in preclinical studies.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6 in various cell types. 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide has also been shown to reduce the activation of immune cells such as macrophages and T cells, leading to the attenuation of inflammation. In animal models of rheumatoid arthritis and inflammatory bowel disease, 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide has been shown to reduce inflammation and pain. 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide has also been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.
实验室实验的优点和局限性
1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide is a potent and selective inhibitor of p38 MAPK, making it a valuable tool for studying the role of p38 MAPK pathway in various cellular processes. 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide has been extensively studied in preclinical models, and its pharmacokinetic and pharmacodynamic properties have been well characterized. However, 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide has limitations in terms of its solubility and stability, which may affect its efficacy in vivo. 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide also has potential off-target effects, which may limit its specificity in certain experimental settings.
未来方向
Further studies are needed to fully understand the therapeutic potential of 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide in various diseases. Clinical trials are needed to evaluate the safety and efficacy of 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide in humans. Future research should also focus on developing more potent and selective p38 MAPK inhibitors with improved pharmacokinetic and pharmacodynamic properties. The role of p38 MAPK pathway in various diseases such as cancer, autoimmune diseases, and neurodegenerative diseases should be further investigated to identify new therapeutic targets.
科学研究应用
1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide has shown promising results in reducing inflammation and pain in animal models of rheumatoid arthritis and inflammatory bowel disease. 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide has also been investigated for its potential anticancer activity, as p38 MAPK pathway is involved in cancer cell proliferation and survival. 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.
属性
IUPAC Name |
1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2S/c1-15(2)9-3-8-14-18(16,17)10-11-4-6-12(13)7-5-11/h4-7,14H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZBLIUIIIELFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4185591.png)

![3-chloro-N-cyclohexyl-4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4185602.png)
![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B4185603.png)

![N-(4-chloro-2-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4185616.png)
![2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]-1-phenylethanone](/img/structure/B4185619.png)


![2-(4-methoxybenzyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4185642.png)
![N-[2-(cyclohexylthio)ethyl]-2-(methylthio)benzamide](/img/structure/B4185644.png)
![methyl 11-(3-bromo-4-methylphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4185652.png)
![3-(4-methoxyphenyl)-1-(4-methylphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B4185654.png)
![N~2~-(4-chlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4185657.png)